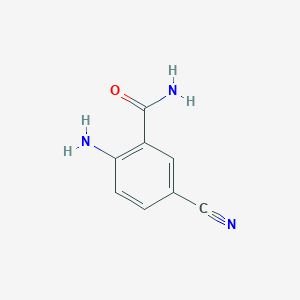

2-Amino-5-cyanobenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDSEWSXEVCKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665626 | |

| Record name | 2-Amino-5-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606490-51-1 | |

| Record name | 2-Amino-5-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-cyanobenzamide: Properties, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive analysis of 2-amino-5-cyanobenzamide (CAS No. 606490-51-1), a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, molecular structure, validated synthesis protocols, and its strategic role as a key intermediate in the synthesis of targeted therapeutics, most notably PARP (Poly ADP-ribose polymerase) inhibitors.

Core Compound Identification and Physicochemical Properties

This compound is a multi-functionalized aromatic compound featuring three distinct functional groups—an amine, a nitrile, and an amide—that dictate its unique reactivity and utility.[1] Its fundamental identifiers and key physicochemical properties are summarized below.

| Identifier & Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 606490-51-1 | [2][3] |

| Molecular Formula | C₈H₇N₃O | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C(=O)N)N | [2] |

| InChI Key | DPDSEWSXEVCKQX-UHFFFAOYSA-N | [2] |

| Appearance | Solid (predicted) | |

| XLogP3 (Computed) | 0 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hazard Statements | H302, H315, H319, H335 |

Molecular Structure and Spectral Analysis

The molecular architecture of this compound is foundational to its chemical behavior. The ortho-positioning of the primary amine and the benzamide group allows for potential intramolecular hydrogen bonding, which can influence both its conformation and reactivity.[1] The strong electron-withdrawing nature of the cyano group at the 5-position significantly impacts the electronic properties of the aromatic ring.[1]

Caption: High-level synthesis workflow for this compound.

Detailed Experimental Protocol: Cyanation of 2-Amino-5-bromobenzamide

This protocol is a synthesized methodology based on established patent literature, designed for laboratory-scale synthesis.

Materials:

-

2-Amino-5-bromobenzamide (1.0 eq)

-

Copper(I) cyanide (CuCN) (1.0-1.2 eq)

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (solvent)

-

Aqueous Ammonia (for workup)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-bromobenzamide (1.0 eq) and copper(I) cyanide (1.1 eq).

-

Solvent Addition: Under a positive flow of nitrogen, add anhydrous NMP or DMF to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of starting material).

-

Heating and Reaction: Heat the reaction mixture to 160-180°C with vigorous stirring. The causality for this high temperature is the need to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated aromatic ring. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires several hours (4-12 h) for completion.

-

Workup and Isolation:

-

Cool the reaction mixture to approximately 80-90°C.

-

Slowly add the warm reaction mixture to a stirred solution of aqueous ammonia (e.g., 10-15%). This step is critical: the ammonia complexes with copper salts, facilitating their removal from the organic product.

-

Stir the resulting suspension for 30-60 minutes as the product precipitates.

-

Isolate the crude product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove residual ammonia and inorganic salts, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.

-

-

Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chemical Reactivity and Role in Drug Development

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. [1]It is a cornerstone intermediate in the synthesis of the phthalazinone core, which is a key pharmacophore in several PARP inhibitors, including the blockbuster drug Olaparib. [4][5][6][7] Mechanism of Action in Synthesis: The critical transformation involves a cyclocondensation reaction where the 2-amino group acts as a nucleophile. It attacks a carbonyl group (typically an aldehyde or ketone) positioned on an adjacent aromatic ring system, leading to the formation of the dihydropyridazine ring characteristic of the phthalazinone scaffold.

Caption: Key cyclization step for forming the PARP inhibitor core.

The 2-amino group is essential for this ring-forming reaction. The benzamide and cyano groups, while not directly participating in the cyclization, serve as crucial handles for subsequent modifications or as necessary components of the final pharmacophore that binds to the PARP enzyme. This strategic placement of reactive sites makes this compound a highly efficient and convergent building block in complex drug synthesis campaigns.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.

References

-

Appchem. This compound | 606490-51-1. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Available at: [Link]

-

PubChem. This compound | C8H7N3O | CID 45084587. Available at: [Link]

-

ResearchGate. Olaparib hydroxamic acid derivatives as dual PARP and HDAC inhibitors for cancer therapy. Available at: [Link]

-

J Pharm Sci Bioscientific Res. Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Available at: [Link]

-

Sciforum. Synthesis of new phthalazinedione derivatives. Available at: [Link]

-

PubMed. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Available at: [Link]

-

PubMed Central. Olaparib Process Development Employing Quality by Design (QbD) Principles. Available at: [Link]

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available at: [Link]

- Google Patents. WO2018038680A1 - Processes for preparing olaparib.

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. 13C NMR shifts of amino acids and related compounds. Available at: [Link]

-

PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available at: [Link]

-

PubMed Central. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. Available at: [Link]

Sources

- 1. This compound | 606490-51-1 | Benchchem [benchchem.com]

- 2. This compound | C8H7N3O | CID 45084587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. jpsbr.org [jpsbr.org]

- 5. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olaparib Process Development Employing Quality by Design (QbD) Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

A Comprehensive Technical Guide to 2-Amino-5-cyanobenzamide (CAS 606490-51-1): Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Amino-5-cyanobenzamide, a pivotal chemical intermediate. Drawing from established scientific literature and patents, this document details its fundamental properties, synthesis methodologies, comprehensive characterization data, and its critical role in the synthesis of high-value pharmaceutical compounds.

Core Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose structure incorporates an amino group, a cyano group, and a carboxamide group on a benzene ring.[1] This unique arrangement of functional groups makes it a versatile building block in organic synthesis.[1]

Table 1: Key Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 606490-51-1 | [2][3] |

| Molecular Formula | C₈H₇N₃O | [2][3] |

| Molecular Weight | 161.16 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| InChI Key | DPDSEWSXEVCKQX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C(=O)N)N | [3] |

| Physical Form | Solid |

| Purity (Typical) | ≥95% | |

Synthesis Methodologies: Building the Core Scaffold

The synthesis of this compound is not publicly detailed as a direct, single-step reaction in the reviewed literature. Instead, its structural analogs, particularly N-alkylated derivatives, are extensively documented. The core synthesis strategy generally involves the cyanation of a halogenated precursor. The rationale behind this multi-step approach is to install the reactive cyano group onto a pre-functionalized benzene ring, which is a common and reliable strategy in medicinal chemistry.

Two primary catalytic systems are employed for this transformation: copper- and palladium-based catalysts.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

This classical method utilizes copper(I) cyanide (CuCN) to displace an aryl halide, typically a bromide.[1] The reaction is driven by the formation of a stable carbon-cyanide bond.

-

Rationale: Copper(I) cyanide is a cost-effective cyanation reagent. The reaction often requires high temperatures (e.g., 170°C) and polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide to facilitate the reaction.[4] The primary drawback of this method can be the difficulty in removing copper byproducts from the final compound, which may necessitate extensive purification.[5]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative to copper-mediated methods.[1][6] These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).[6][7]

-

Rationale: Palladium catalysts are highly efficient and can operate under lower temperatures compared to copper.[7] The choice of ligand is critical for catalytic activity. The use of zinc cyanide or alkali metal cyanides avoids heavy metal contamination from the cyanide source itself.[6] However, palladium residues must still be carefully removed, especially for pharmaceutical applications.

Illustrative Synthetic Workflow: Analogue Synthesis

The following diagram illustrates a common pathway for synthesizing a closely related analogue, 2-amino-5-cyano-N,3-dimethylbenzamide, which highlights the key bromination and cyanation steps relevant to the core scaffold.

Caption: General synthesis pathway for a this compound derivative.

Comprehensive Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine & Amide) | 3400 - 3200 | Stretching (often two bands for -NH₂) |

| C≡N (Nitrile) | 2260 - 2220 | Stretching (a sharp, characteristic peak) |

| C=O (Amide I) | ~1680 - 1640 | Stretching |

| N-H (Amide II) | ~1640 - 1550 | Bending |

| C=C (Aromatic) | ~1600 - 1450 | Ring Stretching |

-

Expert Interpretation: The nitrile (C≡N) stretch is a highly diagnostic peak, expected to be sharp and of medium intensity.[8][9] The N-H stretching region will likely show multiple bands corresponding to the symmetric and asymmetric stretches of the primary amine and the N-H bonds of the primary amide. The amide C=O stretch is also a strong, defining feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

3.2.1 ¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublets of doublets in the downfield region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns depend on the electronic effects of the three substituents.

-

Amine Protons (-NH₂, 2H): A broad singlet, exchangeable with D₂O, is expected for the primary amine protons. Its chemical shift can vary significantly depending on solvent and concentration.[4][5]

-

Amide Protons (-CONH₂, 2H): Two broad singlets (or one if they are equivalent) are expected for the amide protons, which are also exchangeable with D₂O.

3.2.2 ¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm).

-

Nitrile Carbon (-C≡N): A signal around δ 115-125 ppm is characteristic of a nitrile carbon.

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon will be the most downfield signal, typically appearing around δ 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The primary peak expected in the mass spectrum would correspond to the molecular weight of the compound, 161.16 g/mol .[3] High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₇N₃O).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the amide group (-CONH₂) or ammonia (-NH₃), and cleavage of the cyano group.

Key Application: Intermediate in Olaparib Synthesis

A primary and high-value application of this compound and its derivatives is as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors are a class of targeted cancer therapies, particularly effective in patients with BRCA1/2 mutations.[10][11][12]

Olaparib (Lynparza) , a first-in-class PARP inhibitor, utilizes a core structure derived from related amino-cyanobenzamide intermediates.[10][13] The synthesis of Olaparib involves coupling a phthalazinone moiety with a functionalized benzoic acid derivative, a process for which this compound serves as a foundational precursor.[10][11]

Caption: Role of the aminocyanobenzamide scaffold in Olaparib synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for the parent compound is not universally available, data for closely related analogs provides essential guidance.[14][15][16]

-

Hazard Identification: Analogues are often classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[17] Some related structures are suspected of causing genetic defects.[16]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere for long-term stability.

Disclaimer: This information is for guidance only and is based on available data for this and similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS 606490-51-1) is a strategically important chemical intermediate. Its value is defined by the versatile reactivity of its amino, cyano, and benzamide functional groups. While detailed public data on the parent compound is limited, analysis of its structural analogues provides a robust framework for understanding its synthesis, characterization, and application. Its crucial role as a precursor in the manufacturing of advanced pharmaceuticals, such as the PARP inhibitor Olaparib, underscores its significance in the field of drug development and medicinal chemistry. Researchers and scientists utilizing this compound should adhere to rigorous safety protocols and employ comprehensive analytical techniques to ensure the quality and integrity of their work.

References

- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Appchem. This compound | 606490-51-1 | C8H7N3O. [Link]

-

Capot Chemical. MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. [Link]

-

PubChem - NIH. This compound | C8H7N3O | CID 45084587. [Link]

-

Tradeindia. 2-Amino-5- cyanobenzamide. [Link]

-

OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET. [Link]

- Google Patents.

- Google Patents. EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.

-

European Patent Office. PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1. [Link]

-

PubChem - NIH. 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282. [Link]

-

PubMed Central - NIH. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. [Link]

-

SpectraBase. 2-Cyanobenzamide. [Link]

-

PubChem - NIH. 2-Amino-N-cyano-5-nitrobenzamide | C8H6N4O3 | CID 177817451. [Link]

-

PubChem - NIH. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260. [Link]

-

ResearchGate. 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. [Link]

-

NIST WebBook. 2-Amino-5-chlorobenzamide. [Link]

-

ACS Publications - NIH. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

-

Tradeindia. 2-Amino-5- Cyanobenzamide - Cas No: 606490-51-1. [Link]

-

Tradeindia. 2-Amino-5- Cyanobenzamide - Cas No: 606490-51-1. [Link]

-

NIST WebBook. 2-Amino-5-chlorobenzamide. [Link]

- Google Patents. WO2018038680A1 - Processes for preparing olaparib.

-

ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

-

PubMed Central - NIH. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

-

ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]

-

PubMed - NIH. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. [Link]

Sources

- 1. This compound | 606490-51-1 | Benchchem [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound | C8H7N3O | CID 45084587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 5. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. capotchem.com [capotchem.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to 2-Amino-5-cyanobenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data Integrity

This guide provides a comprehensive overview of 2-Amino-5-cyanobenzamide, a key building block in modern medicinal chemistry. As a Senior Application Scientist, it is my responsibility to present information with the highest degree of scientific integrity. It is important to note that while extensive theoretical and computed data for this compound are available, specific experimental data such as melting point, boiling point, and spectral analyses are not widely published in readily accessible scientific literature. Therefore, this guide synthesizes available information, provides expert-driven predictions based on analogous structures, and outlines established experimental protocols for similar transformations to offer a robust and practical resource. All predicted or analogous data are clearly identified as such to ensure transparency and guide further experimental validation.

Core Compound Identification and Structure

This compound is a substituted aromatic compound featuring a benzamide backbone with an amino and a cyano functional group. This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano) groups on the aromatic ring imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 606490-51-1[1] |

| Molecular Formula | C₈H₇N₃O[1] |

| Molecular Weight | 161.16 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C(=O)N)N[1] |

| InChI Key | DPDSEWSXEVCKQX-UHFFFAOYSA-N |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [style=bold];C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-2.0!", label="C"]; C4 [pos="0,-3.5!", label="C"]; C5 [pos="0.87,-2.0!", label="C"]; C6 [pos="0.87,-0.5!", label="C"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; N1 [pos="0,2.5!", label="NH₂"]; C7 [pos="1.74,0.5!", label="C"]; O1 [pos="2.61,1.5!", label="O"]; N2 [pos="1.74,-1.0!", label="NH₂"]; C8 [pos="0,-5.0!", label="C"]; N3 [pos="0,-6.5!", label="N"]; C1 -- N1; C6 -- C7; C7 -- O1 [style=double]; C7 -- N2; C4 -- C8; C8 -- N3 [style=triple]; // Benzene ring double bonds edge [style=solid]; C1 -- C6 [style=invis]; C2 -- C3 [style=invis]; C4 -- C5 [style=invis]; node [shape=none, label=""]; p1 [pos="-0.43,0.25!"]; p2 [pos="-1.3,-1.25!"]; p3 [pos="-0.43,-2.75!"]; p4 [pos="0.43,-2.75!"]; p5 [pos="1.3,-1.25!"]; p6 [pos="0.43,0.25!"];

}

Figure 1: Chemical structure of this compound.

Physicochemical Properties: A Blend of Computed and Estimated Data

Precise experimental physical properties for this compound are not extensively reported. The following table summarizes computed data from reliable chemical databases, which provide valuable estimates for experimental design.

| Property | Predicted Value | Source |

| Melting Point | 203-207 °C | PubChem (Computed) |

| Boiling Point | 433.8 ± 45.0 °C at 760 mmHg | PubChem (Computed) |

| Density | 1.42 ± 0.1 g/cm³ | PubChem (Computed) |

| pKa (Strongest Acidic) | 14.96 (Amide N-H) | ChemAxon (for 2-Aminobenzamide)[2][3] |

| pKa (Strongest Basic) | 2.82 (Amino N) | ChemAxon (for 2-Aminobenzamide)[2][3] |

| LogP | 0.64 | ChemAxon (for 2-Aminobenzamide)[3] |

| Solubility | Soluble in DMSO, ethanol.[4] Limited solubility in water is expected. | Inferred from similar compounds |

Expert Insights: The presence of both hydrogen bond donors (amino and amide groups) and a hydrogen bond acceptor (cyano and carbonyl groups) suggests that this compound will exhibit moderate to good solubility in polar protic and aprotic solvents. The relatively high predicted melting point is indicative of a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most logical and commonly employed strategy for the synthesis of this compound involves the cyanation of a halogenated precursor, typically 2-amino-5-bromobenzamide. This transformation is a well-established method in organic synthesis for the introduction of a nitrile group onto an aromatic ring.

Figure 2: Proposed synthesis workflow for this compound.

Representative Experimental Protocol: Cyanation of 2-Amino-5-bromobenzamide

Disclaimer: The following protocol is a representative procedure based on established methods for the cyanation of similar aromatic bromides.[5] Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yield and purity.

Materials:

-

2-Amino-5-bromobenzamide

-

Copper(I) cyanide (CuCN) or a palladium catalyst system (e.g., Pd₂(dba)₃/dppf) with zinc cyanide (Zn(CN)₂)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add 2-amino-5-bromobenzamide (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per gram of starting material).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the cyanation reagent. For a copper-mediated reaction, add copper(I) cyanide (1.1-1.5 eq). For a palladium-catalyzed reaction, add the palladium catalyst (e.g., 0.05 eq Pd₂(dba)₃), ligand (e.g., 0.1 eq dppf), and zinc cyanide (0.6 eq).

-

Heat the reaction mixture to a temperature between 120-170 °C under an inert atmosphere. The optimal temperature will depend on the chosen catalyst system and solvent.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a stirred aqueous solution of a complexing agent (e.g., aqueous ammonia for copper-mediated reactions or ethylenediamine for palladium-catalyzed reactions) to quench the reaction and dissolve metal salts.

-

The product may precipitate from the aqueous mixture. If so, collect the solid by filtration, wash with water, and dry under vacuum.

-

If the product remains in the aqueous layer, extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three functional groups:

-

Amino Group (-NH₂): The primary amino group at the 2-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. Its position ortho to the amide group can also facilitate intramolecular hydrogen bonding and influence the conformation of the molecule.

-

Cyano Group (-C≡N): The nitrile group at the 5-position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.

-

Benzamide Group (-CONH₂): The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The N-H protons are weakly acidic.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The chemical shifts will be influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -CN) | ~7.8-8.0 | d |

| Aromatic H (meta to -CN) | ~7.5-7.7 | dd |

| Aromatic H (ortho to -NH₂) | ~6.8-7.0 | d |

| Amide (-CONH₂) | ~7.5-8.5 | br s (2H) |

| Amino (-NH₂) | ~5.0-6.0 | br s (2H) |

Rationale: The proton ortho to the electron-withdrawing cyano group will be the most deshielded and appear furthest downfield. The proton ortho to the electron-donating amino group will be the most shielded and appear furthest upfield. The amide and amino protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168-172 |

| Aromatic C-NH₂ | ~150-155 |

| Aromatic C-H | ~115-135 |

| Aromatic C-CONH₂ | ~118-122 |

| Aromatic C-CN | ~105-110 |

| Nitrile (C≡N) | ~117-120 |

Rationale: The carbonyl carbon will be the most downfield signal. The carbon attached to the amino group will also be significantly downfield due to the deshielding effect of the nitrogen atom. The carbon bearing the cyano group is expected to be relatively upfield for a substituted aromatic carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3200 | N-H stretch | Primary amine and amide |

| 2230-2210 | C≡N stretch | Nitrile[6] |

| 1680-1640 | C=O stretch | Primary amide (Amide I band)[7] |

| 1650-1580 | N-H bend | Primary amine |

| 1600-1450 | C=C stretch | Aromatic ring |

Expert Insights: The N-H stretching region is expected to show multiple overlapping bands corresponding to the symmetric and asymmetric stretches of the amino and amide groups. A sharp, medium-intensity peak around 2220 cm⁻¹ is a key diagnostic for the presence of the nitrile group. The strong carbonyl absorption will confirm the amide functionality.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 161. Key fragmentation patterns may include the loss of ammonia (NH₃), water (H₂O), and the carbonyl group (CO).

Expected Fragments (m/z):

-

161: [M]⁺

-

144: [M - NH₃]⁺

-

143: [M - H₂O]⁺

-

133: [M - CO]⁺

-

117: [M - CONH₂]⁺

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS of the closely related compound, 2-Amino-5-cyano-N,3-dimethylbenzamide, the following precautions should be taken[8][9]:

-

Hazard Statements: Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area.

-

-

First Aid:

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If on skin: Wash with plenty of soap and water.

-

It is imperative to obtain and consult the specific MSDS from the supplier before handling this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of complex heterocyclic scaffolds.

Intermediate for PARP Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[10] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The benzamide moiety of this compound can serve as a key pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate, binding to the active site of the PARP enzyme. The amino and cyano groups provide reactive handles for the construction of the larger, more complex heterocyclic systems characteristic of many PARP inhibitors.

Figure 3: Role of this compound in PARP inhibitor synthesis.

Scaffold for Novel Heterocyclic Compounds

The diverse reactivity of the functional groups in this compound makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds, including quinazolines, benzimidazoles, and other fused ring systems. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active molecules.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug development. While a complete set of experimentally determined physicochemical data is not yet in the public domain, this guide provides a robust framework for its handling, synthesis, and application based on a combination of computed data, established chemical principles, and analogous experimental procedures. As research into novel therapeutics, particularly in the area of targeted cancer treatments, continues to expand, the utility of versatile building blocks like this compound is expected to grow.

References

- Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45084587, this compound. Retrieved from [Link]

-

ContaminantDB. (2016). 2-Aminobenzamide (CHEM015375). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Aminobenzamide (HMDB0033947). Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 606490-51-1 | C8H7N3O. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Cyanobenzamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2014;19(12):20958-20976. [Link].

Sources

- 1. This compound | C8H7N3O | CID 45084587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. contaminantdb.ca [contaminantdb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. mdpi.com [mdpi.com]

- 5. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. capotchem.com [capotchem.com]

- 9. echemi.com [echemi.com]

- 10. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Amino-5-cyanobenzamide Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — represents a cornerstone of efficient therapeutic development. The 2-amino-5-cyanobenzamide core is one such scaffold. Its inherent structural features, including a zinc-binding benzamide group and sites amenable to diverse chemical modifications, have positioned it as a fertile starting point for designing potent and selective inhibitors for a range of therapeutic targets. Derivatives of this scaffold have shown significant promise in oncology, particularly as inhibitors of Poly(ADP-ribose)polymerase (PARP) and Histone Deacetylases (HDACs), and are also being explored for their antimicrobial properties.[1][2][3][4]

This guide provides an in-depth technical overview of the essential screening methodologies required to elucidate the biological activities of novel this compound derivatives. As a Senior Application Scientist, the focus here is not merely on protocol recitation, but on the strategic rationale behind experimental design, data interpretation, and the logical progression from a newly synthesized compound to a validated biological "hit."

The Screening Cascade: A Strategic Funnel

The journey from a chemical library to a potential drug candidate is a process of systematic filtering. The initial screening of a new series of this compound derivatives should be structured as a cascade, designed to efficiently identify potent and selective compounds while minimizing resource expenditure on non-viable candidates.

The process begins with high-throughput primary screening to identify initial "hits," followed by more complex secondary and cell-based assays to confirm activity and assess cellular effects. This funneling approach ensures that only the most promising compounds advance to more complex and resource-intensive studies.

Caption: A typical workflow for progressing from a compound library to a lead candidate.

Part 1: Anticancer Activity Screening

The benzamide moiety is a well-established zinc-binding group, making derivatives of this scaffold prime candidates for inhibiting metalloenzymes crucial to cancer progression, such as HDACs.[1][5] Furthermore, the overall structure mimics nicotinamide, the substrate for PARP enzymes, making it a powerful pharmacophore for PARP inhibition.[6]

Target-Based Screening: Enzyme Inhibition Assays

Enzyme assays are the foundation of modern drug discovery, providing a direct measure of a compound's ability to modulate the activity of a purified target protein.[7] This is the most direct way to test the hypothesis that your derivatives interact with a specific molecular target.

Causality: HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[5][8] Inhibitors containing the 2-aminobenzamide group can chelate the Zn²⁺ ion in the HDAC active site, blocking its enzymatic function and restoring normal gene expression, ultimately leading to cancer cell death.[1][5]

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is a robust method for determining the inhibitory potential of compounds against Class I and II HDACs.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

HDAC Enzyme: Dilute a purified human recombinant HDAC enzyme (e.g., HDAC1, HDAC2) to the working concentration in cold assay buffer.[5] The exact concentration must be optimized by titration to ensure the reaction remains in the linear range.

-

Substrate: Use a fluorogenic substrate such as Boc-Lys(Ac)-AMC. Dilute to the working concentration in assay buffer.

-

Developer Solution: Prepare a solution containing a protease (e.g., trypsin) and a Trichostatin A (TSA) solution (as a stop reagent and positive control).

-

Test Compounds: Create a serial dilution of the this compound derivatives in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted test compounds or controls (DMSO for negative control, a known HDAC inhibitor like Entinostat for positive control) to the wells of a black 96-well microplate.[5]

-

Add 35 µL of the diluted HDAC enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution. This step cleaves the deacetylated substrate, releasing the fluorescent AMC group.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Causality: PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[4] In cancers with mutations in the BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then degenerate into lethal double-strand breaks during replication. This concept, known as "synthetic lethality," makes PARP inhibitors highly effective monotherapies for BRCA-mutated cancers.[4][9] The 2-aminobenzamide core effectively mimics the nicotinamide portion of the NAD⁺ substrate, competitively inhibiting the enzyme.[6]

Experimental Protocol: Colorimetric PARP-1 Activity Assay

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Plate Preparation: Use a 96-well plate pre-coated with histones and DNA, which mimics the chromatin environment and activates PARP-1.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for PARP activity.

-

PARP-1 Enzyme: Dilute purified human recombinant PARP-1 to its working concentration.

-

Biotinylated NAD⁺: Prepare the substrate solution.

-

Test Compounds: Prepare serial dilutions of the derivatives. Olaparib or another known PARP inhibitor should be used as a positive control.[4][9]

-

-

Assay Procedure:

-

Add 25 µL of the diluted test compounds or controls to the appropriate wells.

-

Add 25 µL of the reaction cocktail (containing PARP-1 enzyme and biotinylated NAD⁺) to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound reagents.

-

Add 50 µL of streptavidin-horseradish peroxidase (Strep-HRP) conjugate to each well and incubate for 60 minutes. The Strep-HRP will bind to the biotinylated ADP-ribose incorporated onto the histones.

-

Wash the plate again to remove unbound Strep-HRP.

-

Add 50 µL of TMB substrate solution. A blue color will develop in wells with PARP activity.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 0.5 M H₂SO₄). The color will change to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: The signal is directly proportional to PARP-1 activity. Calculate percent inhibition and determine IC₅₀ values as described for the HDAC assay.

Phenotypic Screening: Cell-Based Assays

While enzyme assays confirm target engagement, cell-based assays are critical to determine if this translates to a desired biological effect in a living system, such as killing cancer cells.[10] They also provide an initial assessment of a compound's ability to cross the cell membrane.

Experimental Protocol: MTT Antiproliferative Assay

The MTT assay is a cornerstone of in vitro cytotoxicity assessment.[11] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Caption: Step-by-step workflow for the MTT cell viability assay.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[5][12]

-

Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Reagent Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Observe the formation of purple crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which in this context is the concentration that reduces cell viability by 50%.

Data Presentation: Summarizing Anticancer Activity

Quantitative data from these assays should be compiled into a clear, structured table to facilitate structure-activity relationship (SAR) analysis.

| Compound ID | Target Enzyme | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| Control-1 | HDAC1 | 8.5 | MCF-7 | 1.2 |

| (Entinostat) | A549 | 1.8 | ||

| Control-2 | PARP-1 | 1.2 | Capan-1 | 0.05 |

| (Olaparib) | (BRCA mut) | |||

| ACBD-001 | HDAC1 | 150.2 | MCF-7 | 25.6 |

| ACBD-002 | HDAC1 | 12.1 | MCF-7 | 2.1 |

| ACBD-003 | PARP-1 | 25.6 | Capan-1 | 0.5 |

| ACBD-004 | PARP-1 | 1.8 | Capan-1 | 0.08 |

Part 2: Antimicrobial Activity Screening

The search for novel antimicrobial agents is a global health priority due to rising antibiotic resistance.[13] Certain heterocyclic scaffolds, including benzamides, have demonstrated antimicrobial potential.[2][14] Screening this compound derivatives against clinically relevant pathogens is a valuable endeavor.

Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15] It is the gold standard for quantifying the potency of a potential new antibiotic. The broth microdilution method is a standardized and widely used technique for determining MIC.[15][16]

Experimental Protocol: Broth Microdilution Assay (CLSI/EUCAST Guidelines)

This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]

-

Microorganism Preparation:

-

Select a panel of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and fungi (e.g., Candida albicans ATCC 90028).[2][16]

-

Prepare a standardized inoculum by growing the microorganism to the logarithmic phase and adjusting its turbidity in a saline solution to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

-

Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Procedure:

-

In a sterile 96-well microplate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the test compound at 2x the highest desired concentration (dissolved in DMSO and diluted in broth) to the first column of wells.

-

Perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last column. This creates a concentration gradient.

-

Include a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative/growth control (broth and inoculum only), and a sterility control (broth only).

-

Add 100 µL of the standardized inoculum to all wells except the sterility control, bringing the final volume to 200 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

Data Acquisition and Analysis:

-

The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth).

-

A colorimetric indicator like resazurin can be added to aid in determination; a color change from blue to pink indicates viable cells.[13]

-

Data Presentation: Summarizing Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Control-1 | 0.5 | 0.25 | >64 |

| (Ciprofloxacin) | |||

| Control-2 | >64 | >64 | 1 |

| (Fluconazole) | |||

| ACBD-005 | >128 | >128 | >128 |

| ACBD-006 | 8 | 64 | 16 |

| ACBD-007 | 4 | >128 | 32 |

Conclusion and Forward Outlook

This guide outlines the foundational screening strategies for characterizing the biological activity of novel this compound derivatives. The logical progression from high-throughput target-based assays to phenotypic cellular screens is essential for efficiently identifying compounds with genuine therapeutic potential. A positive result in an enzyme inhibition assay, such as for PARP or HDAC, provides a clear mechanistic hypothesis. This hypothesis is then validated through cellular antiproliferation assays, which confirm that target engagement translates into a desired physiological outcome. Similarly, the MIC assay provides a definitive measure of antimicrobial potency, serving as the benchmark for further development.

The data generated from these screens are not an endpoint but rather the beginning of a new phase of inquiry. Hits identified through this cascade become the subjects of medicinal chemistry efforts aimed at optimizing potency, selectivity, and drug-like properties (hit-to-lead optimization). By adhering to these rigorous, validated protocols, researchers can confidently and effectively navigate the complex but rewarding path of drug discovery.

References

- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog.

- Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

- Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena.

- ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube.

- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.

- Sánchez-Maldonado, A. F., et al. (2022).

- ResearchGate. (n.d.). Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity.

- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.

- Kamal, A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

- Fischer, R., et al. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

- Creason, S. A., et al. (2014). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

- Annis, G. D., et al. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

- Cao, R., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.

- Creason, S. A., et al. (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Kamal, A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- Schiedel, M., et al. (2023).

- Sapegin, A., et al. (2023). N-(2-Aminophenyl)

- Suesato, N., et al. (2018).

- Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.

- Zhang, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.

- Szymański, P., et al. (2022).

- Paperi, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. PubMed.

- Amé, J. C., et al. (2017). Strategies Employed for the Development of PARP Inhibitors. PubMed.

- Zare-Zardini, H., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.

- Nowicka, A., et al. (n.d.).

- Bentham Science. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene)

- Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing.

- National Institutes of Health (NIH). (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.

- Ross, B. S., et al. (2018). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.

- ResearchGate. (2023). Design, synthesis and antitumor activity evaluation of 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group.

- Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies Employed for the Development of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-cyanobenzamide in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – represent a cornerstone of efficient medicinal chemistry programs. 2-Amino-5-cyanobenzamide has emerged as one such scaffold, a versatile building block whose strategic placement of functional groups offers a rich playground for synthetic elaboration and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, delving into its synthetic utility, key biological targets, and the structure-activity relationships (SAR) that govern its therapeutic potential. We will explore its role in the generation of potent enzyme inhibitors and antimicrobial agents, supported by detailed experimental insights and mechanistic understanding.

Core Attributes of the this compound Scaffold: A Trifecta of Reactivity

The therapeutic promise of this compound stems from the unique interplay of its three key functional groups: the primary aromatic amine, the carboxamide, and the cyano group. This trifecta of reactivity provides a foundation for diverse chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

-

The 2-Amino Group: This nucleophilic center serves as a primary handle for a wide array of chemical transformations. It readily participates in acylation, alkylation, and diazotization reactions, enabling the introduction of diverse substituents. Crucially, its ortho position relative to the amide functionality can facilitate intramolecular hydrogen bonding, influencing the conformation of derivative molecules and their interaction with biological targets.

-

The Benzamide Moiety: The amide group is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. It can act as both a hydrogen bond donor and acceptor, playing a critical role in receptor binding. Furthermore, the amide can be hydrolyzed or reduced, offering additional avenues for prodrug strategies or further derivatization.

-

The 5-Cyano Group: The nitrile functionality is a key modulator of the scaffold's electronic and physicochemical properties. As a potent electron-withdrawing group, it influences the reactivity of the aromatic ring. The cyano group can also participate in crucial binding interactions with target proteins.[1] Moreover, it is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems.[2] This versatility allows for the creation of a wide array of derivatives with distinct pharmacological profiles.

Anticancer Applications: Targeting Key Players in Tumor Progression

The this compound scaffold has shown considerable promise in the development of novel anticancer agents, particularly as a precursor for potent enzyme inhibitors that target critical signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

Kinase Inhibitors: Modulating Cellular Signaling Cascades

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[3] The this compound framework has been successfully employed in the synthesis of inhibitors targeting several key kinases.

Overexpression and mutation of EGFR are implicated in a variety of cancers.[4] The this compound scaffold can be elaborated into quinazolinone derivatives, a class of compounds known to be effective EGFR inhibitors.[5][6] The synthesis typically involves the reaction of 2-aminobenzonitriles with various reagents to construct the quinazolinone ring system.

Experimental Protocol: Synthesis of Quinazolinone-based EGFR Inhibitors

A general, illustrative protocol for the synthesis of quinazolinone derivatives from a 2-aminobenzamide precursor is as follows:

-

Step 1: Condensation. A mixture of a 2-aminobenzamide derivative (1 equivalent) and a suitable aldehyde or orthoester (1.2 equivalents) in a high-boiling solvent such as N,N-dimethylformamide (DMF) is heated under reflux for 4-6 hours.

-

Step 2: Cyclization. The intermediate is then cyclized, often in the presence of a catalyst such as iodine or an acid, to form the quinazolinone ring.

-

Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The resulting quinazolinone derivatives can then be evaluated for their ability to inhibit EGFR kinase activity and their antiproliferative effects on cancer cell lines.

The MAPK signaling pathway is another critical regulator of cell growth and survival, and its aberrant activation is common in many cancers.[4][7] The this compound scaffold can serve as a starting point for the synthesis of inhibitors targeting kinases within this pathway, such as TAK1.[7]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Exploiting Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[8] The this compound core is found within several PARP inhibitor candidates.[2] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP.

Antimicrobial and Antifungal Applications: A Scaffold for Combating Infectious Diseases

Beyond cancer, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens.

Antibacterial Agents:

Several studies have reported the synthesis of 2-aminobenzamide derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Antifungal Agents:

Derivatives of 2-aminobenzamide have also shown potent antifungal activity.[9][10] For instance, certain synthesized compounds have exhibited excellent activity against Aspergillus fumigatus, a common cause of invasive fungal infections, with potency exceeding that of the standard drug Clotrimazole.[9][10]

Data Presentation: Antimicrobial Activity of 2-Aminobenzamide Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition in mm) | Reference |

| Derivative A | Staphylococcus aureus | 18 | [9] |

| Escherichia coli | 15 | [9] | |

| Derivative B | Aspergillus fumigatus | 25 (Clotrimazole: 22) | [9][10] |

| Candida albicans | 19 | [9] |

Structure-Activity Relationship (SAR) Insights: Guiding the Design of Potent Derivatives

Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent biological activity.

-

Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity. For example, in a series of 2-aminobenzamide derivatives, the introduction of a 4-methoxyphenyl group on the amide nitrogen resulted in a compound with excellent antifungal activity.[9]

-

The Role of the 5-Cyano Group: The cyano group at the 5-position is often crucial for high-affinity binding to the target receptor.[1] It can participate in hydrogen bonding interactions and its electron-withdrawing nature can influence the overall electronic properties of the molecule, which in turn affects its binding affinity.

Conclusion and Future Directions: A Scaffold with Enduring Potential

This compound has firmly established itself as a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its utility in the development of potent anticancer agents, particularly kinase and PARP inhibitors, as well as its promise in the discovery of novel antimicrobial and antifungal agents, underscores its significance in modern drug discovery.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Chemical Space: The continued exploration of novel synthetic methodologies to further diversify the this compound scaffold will undoubtedly lead to the discovery of compounds with novel biological activities.

-

Target Identification and Mechanism of Action Studies: A deeper understanding of the specific molecular targets and the precise mechanisms of action of these derivatives will be crucial for their translation into clinical candidates.

-

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling: The use of computational tools to guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties will be instrumental in accelerating the drug discovery process.

References

- Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. PubMed Central.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.

- This compound | 606490-51-1. Benchchem.

- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.

- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Deriv

- Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- Examples for synthesis of quinazolinones and our work.

- Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). PubMed.

- 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5)

- Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. PubMed.

- Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central.

- Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors.

- This compound | C8H7N3O | CID 45084587. PubChem.

- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.

- EGFR inhibitors synthesis and biological assessment | DDDT. Dove Medical Press.

- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.

- Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed.

- Carbazole Derivatives as Potential Antimicrobial Agents. MDPI.

- Synthesis of novel antibacterial and antifungal quinoxaline derivatives.

- Application Notes and Protocols for the Development of Novel Anticancer Agents Based on 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.

- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.

- Synthesis of new EGFR inhibitors strategy.

- Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Reaction Biology.

- Newly designed 2-(aminomethyl)

- Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product deriv

- A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. Benchchem.

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy.

- MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation St

- MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation St

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.

- Medicinal chemistry perspectives on anticancer drug design based on clinical applic

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 606490-51-1 | Benchchem [benchchem.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]

- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 2-Amino-5-cyanobenzamide in Modern Heterocyclic Synthesis: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of synthetic organic chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of target molecules. 2-Amino-5-cyanobenzamide has emerged as a particularly strategic building block due to the unique interplay of its three functional groups: a nucleophilic aromatic amine, a carboxamide, and an electron-withdrawing nitrile. This specific arrangement on the benzene ring provides a powerful platform for the construction of a diverse array of fused heterocyclic systems, which are foundational cores in many pharmacologically active compounds.

The inherent reactivity profile of this compound is its most valuable asset. The ortho-disposed amino and benzamide groups serve as a potent "A-B" synthon, primed for cyclization reactions with a variety of C1, N1, or C-N synthons to form six-membered heterocyclic rings. Simultaneously, the cyano group at the 5-position significantly influences the electronic properties of the aromatic ring and offers a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate directly in cycloaddition reactions, thus expanding the synthetic possibilities.[1] This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on practical, field-proven methodologies for the synthesis of key heterocyclic scaffolds relevant to researchers in medicinal chemistry and materials science.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 606490-51-1 | [2] |

| Molecular Formula | C₈H₇N₃O | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=C(C=C1C#N)C(=O)N)N | [2] |

I. The Synthesis of Quinazolinones: A Cornerstone Application

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[4][5] 2-Aminobenzamides are the classical precursors for this ring system, and this compound provides a direct route to 6-cyano-substituted quinazolinones, which can be further elaborated.

Dehydrogenative Coupling with Alcohols and Amines

A powerful and atom-economical approach to quinazolinones involves the direct coupling of 2-aminobenzamides with alcohols or amines, which serve as the source for the C2 carbon of the quinazolinone ring. This transformation typically requires a catalyst to facilitate the dehydrogenation or deamination steps.

Conceptual Workflow: Dehydrogenative Coupling

Caption: General workflow for catalytic synthesis of quinazolinones.